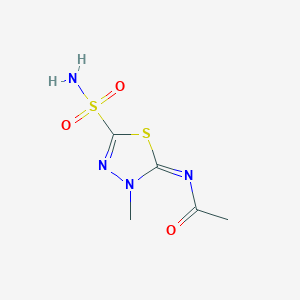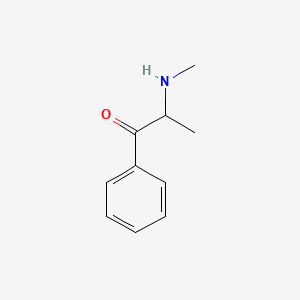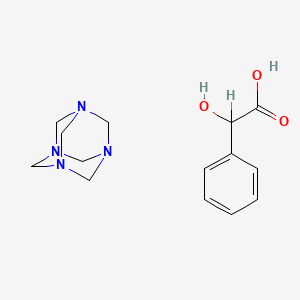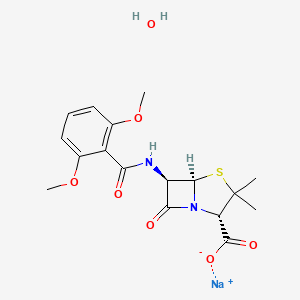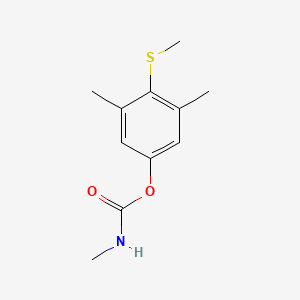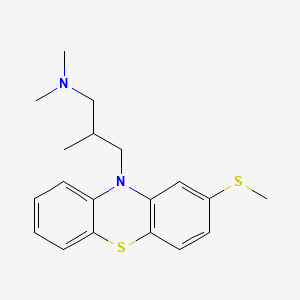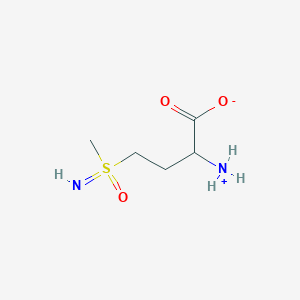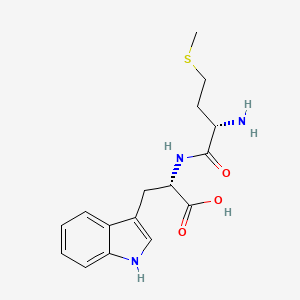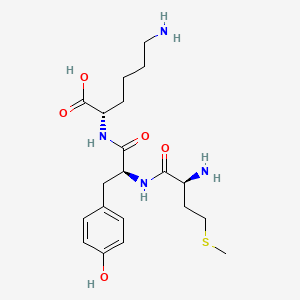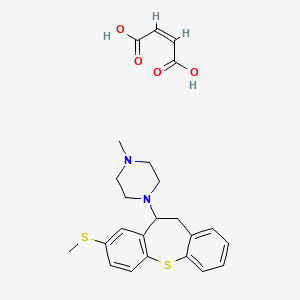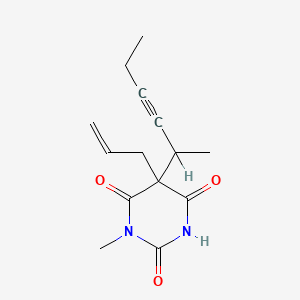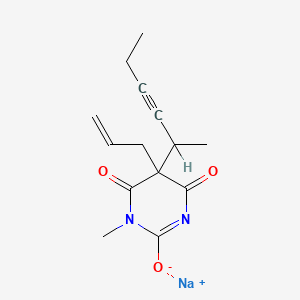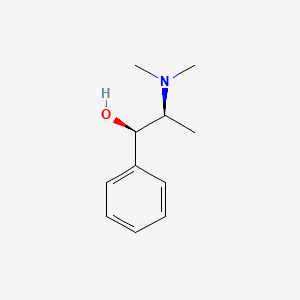
メチルエフェドリン
概要
説明
DL-メチルエフェドリンは、様々な市販の咳止め薬や風邪薬に含まれる交感神経刺激薬である。これは、アルファおよびベータアドレナリン受容体を刺激する能力があり、咳や鼻詰まりの症状を緩和することが知られている 。この化合物は、米国では合法的に入手できないが、日本では薬物乱用の事例で確認されている 。
科学的研究の応用
DL-Methylephedrine has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of sympathomimetic amines.
Biology: Researchers use it to study the effects of sympathomimetic amines on biological systems, particularly the adrenergic receptors.
Medicine: It is used in the development of medications for cough and congestion relief.
Industry: The compound is used in the formulation of over-the-counter medications
作用機序
DL-メチルエフェドリンは、アルファおよびベータアドレナリン受容体を刺激することでその効果を発揮する。これにより、気管支平滑筋の弛緩、瞳孔の散大、収縮期および拡張期血圧の上昇が起こる 。この化合物は、交感神経系におけるカテコールアミンと同様の効果を模倣し、交感神経刺激効果をもたらす 。
生化学分析
Biochemical Properties
Methylephedrine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It primarily acts as an adrenergic receptor agonist, stimulating both alpha and beta adrenergic receptors. This interaction leads to the activation of the sympathetic nervous system, resulting in increased heart rate, blood pressure, and bronchodilation . Methylephedrine also interacts with enzymes involved in its metabolism, such as cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites like ephedrine and norephedrine .
Cellular Effects
Methylephedrine exerts several effects on different cell types and cellular processes. It influences cell function by stimulating adrenergic receptors, leading to the activation of cell signaling pathways associated with the sympathetic nervous system. This activation results in increased cyclic adenosine monophosphate (cAMP) levels, which in turn modulate gene expression and cellular metabolism . Methylephedrine’s effects on bronchial smooth muscle cells include relaxation and bronchodilation, which help alleviate symptoms of bronchial asthma .
Molecular Mechanism
At the molecular level, methylephedrine exerts its effects by binding to adrenergic receptors on the surface of target cells. This binding triggers a cascade of intracellular events, including the activation of adenylate cyclase and the subsequent increase in cAMP levels . The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, leading to changes in cellular function. Methylephedrine also influences the release of norepinephrine from nerve terminals, further enhancing its sympathomimetic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methylephedrine can vary over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term exposure to methylephedrine in in vitro and in vivo studies has shown sustained bronchodilator effects, although tolerance may develop with prolonged use . The stability and degradation of methylephedrine are influenced by factors such as temperature, pH, and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of methylephedrine vary with different dosages in animal models. At low doses, methylephedrine acts as a bronchodilator and decongestant, providing relief from respiratory symptoms . At higher doses, it can lead to adverse effects such as increased heart rate, hypertension, and central nervous system stimulation . Toxicity studies in animal models have shown that high doses of methylephedrine can cause seizures, hyperthermia, and even death .
Metabolic Pathways
Methylephedrine is metabolized primarily in the liver through the action of cytochrome P450 enzymes. It undergoes N-demethylation to form ephedrine and norephedrine, which are further metabolized and excreted in the urine . The metabolic pathways of methylephedrine involve several enzymes, including monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which play roles in the breakdown and elimination of the compound .
Transport and Distribution
Methylephedrine is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, leading to central nervous system effects . The compound is also distributed to peripheral tissues, where it exerts its sympathomimetic effects. Transporters such as organic cation transporters (OCTs) and multidrug resistance-associated proteins (MRPs) may play roles in the cellular uptake and efflux of methylephedrine .
Subcellular Localization
Methylephedrine’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytoplasm and can accumulate in specific organelles such as the endoplasmic reticulum and mitochondria . The compound’s activity and function may be affected by post-translational modifications and interactions with targeting signals that direct it to specific cellular compartments .
準備方法
DL-メチルエフェドリンは、いくつかの経路で合成することができる。一般的な方法の1つは、エフェドリンまたはプソイドエフェドリンの還元である。この反応は、通常、水素化リチウムアルミニウムまたは炭素上のパラジウムなどの触媒の存在下で、水素化リチウムアルミニウムなどの還元剤を用いる 。工業生産方法は、しばしば大規模な反応器の使用と反応条件の厳密な制御を伴い、高収率と高純度を確保する 。
化学反応の分析
DL-メチルエフェドリンは、以下を含む様々な化学反応を受ける。
酸化: メチルエフェドリン-N-オキシドを形成するために酸化することができる。
還元: この化合物は、メチルエフェドリンを形成するために還元することができる。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれる。これらの反応から生成される主な生成物には、メチルエフェドリン-N-オキシドとメチルエフェドリンが含まれる 。
科学研究への応用
DL-メチルエフェドリンは、いくつかの科学研究に適用されている。
化学: 交感神経刺激薬の挙動を研究するために、分析化学における基準化合物として使用される。
生物学: 研究者は、交感神経刺激薬が生物系、特にアドレナリン受容体に及ぼす影響を研究するために使用している。
医学: 咳や鼻詰まりの症状を緩和するための薬剤の開発に使用されている。
類似化合物との比較
DL-メチルエフェドリンは、エフェドラアルカロイドクラスの他の化合物、例えば、以下と類似している。
エフェドリン: 両方の化合物は交感神経刺激薬であるが、DL-メチルエフェドリンはエフェドリンよりも効力が弱い。
プソイドエフェドリン: 構造と機能は類似しているが、DL-メチルエフェドリンは異なる薬理学的プロファイルを持っている。
ノレフェドリン: 類似した効果を持つ別の交感神経刺激薬であるが、効力と作用時間は異なる
DL-メチルエフェドリンは、アドレナリン受容体との特定の相互作用とその咳や鼻詰まりの症状を緩和するための市販薬での使用において独特である 。
特性
IUPAC Name |
(1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCGSUUBYTWNDP-ONGXEEELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045992 | |
| Record name | (-)-Methylephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The pharmacology of methylephedrine is similar to that of other members of the ephedra alkaloid class of drugs. These compounds are sympathomimetic amines because they mimic the effects of the catecholamines on the sympathetic nervous system. These alkaloids permeate the blood-brain barrier and have a direct central nervous system stimulant effect with peripheral effects; the peripheral effects are indirect and primarily mediated by norepinephrine release. Methylephedrine expands the bronchia by relaxing the bronchial muscles. The decrease in urination with sympathomimetic use is increased through activation of the alpha-adrenoceptors of the smooth muscles of the bladder. | |
| Record name | DL-Methylephedrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11278 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
552-79-4, 1201-56-5, 42151-56-4 | |
| Record name | Methylephedrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylephedrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylephedrine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Methylephedrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11278 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methylephedrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (-)-Methylephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylephedrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R*,S*)-(±)-α-[1-(dimethylamino)ethyl]benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (-)-N-Methylephedrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLEPHEDRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60VH42A1KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYLEPHEDRINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHS9PGQ2LS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methylephedrine exert its effects in the body?
A1: Methylephedrine primarily acts as a sympathomimetic amine, meaning it mimics the actions of the sympathetic nervous system. While its exact mechanism is not fully elucidated, research suggests it may involve interactions with adrenergic receptors, particularly β2-adrenoceptors. [] This interaction can lead to bronchodilation, making it useful in treating asthma. []
Q2: Does Methylephedrine affect the dopamine transporter (DAT) like its close relative, ephedrine?
A2: While ephedrine is known to inhibit DAT, a study using Positron Emission Tomography (PET) with [18F]FE-PE2I found no significant difference in DAT occupancy between a clinically relevant dose of dl-Methylephedrine and a placebo. This suggests that, at therapeutic doses, Methylephedrine may not exert significant central nervous system stimulation via DAT inhibition. []
Q3: What is the molecular formula and weight of Methylephedrine?
A3: Methylephedrine has the molecular formula C11H17NO and a molecular weight of 179.26 g/mol. []
Q4: Are there any spectroscopic techniques used to characterize Methylephedrine?
A4: Yes, researchers have employed various spectroscopic techniques to characterize Methylephedrine. These include:* NMR Spectroscopy: Used to study the interaction of Methylephedrine enantiomers with cyclodextrins, providing insights into chiral discrimination. [] * Solid-state Infrared Spectroscopy: Used to confirm the racemic nature of (±)-Methylephedrine by comparing its spectra with those of its enantiomers. []* Powder X-ray Diffraction: Employed alongside infrared spectroscopy to further confirm the racemic conglomerate nature of (±)-Methylephedrine. []
Q5: Does Methylephedrine possess any catalytic properties?
A6: While not a catalyst itself, Methylephedrine can be incorporated into chiral ligands for catalysts. For instance, N-Methylephedrine-porphyrin Mn(III) complexes have been synthesized and demonstrated catalytic activity in the enantioselective epoxidation of olefins. []
Q6: Are there any asymmetric reactions where Methylephedrine plays a crucial role?
A7: Yes, Methylephedrine is utilized as a chiral auxiliary in enantioselective synthesis. For example, it enables enantioselective 5-endo halo-lactonization reactions of 4-substituted but-3-enoic acids when employed with iodobis(N-Methylephedrine) hexafluoroantimonate. [] Furthermore, the Silyl ketene acetals derived from N-Methylephedrine esters have been successfully applied in asymmetric Mukaiyama aldol reactions. []
Q7: Has computational chemistry been applied in Methylephedrine research?
A8: While the provided articles don't extensively discuss computational studies, molecular modeling was used to investigate solute-solvent interactions in ternary systems containing Mandelic acid and N-Methylephedrine in chiral solvents. [] This highlights the potential for further computational studies to understand Methylephedrine's behavior in different environments.
Q8: How do structural modifications of Methylephedrine impact its activity?
A9: The presence and position of methyl groups significantly influence Methylephedrine's pharmacological activity. Research comparing Methylephedrine, ephedrine, and pseudoephedrine reveals that subtle structural differences, particularly the presence and position of methyl substituents, lead to variations in binding affinities to lysozyme. [] This suggests that even minor modifications can alter its interaction with biological targets and potentially affect its potency and selectivity.
Q9: Are there any established animal models used to study Methylephedrine's effects?
A12: Researchers have investigated the effects of Methylephedrine using a guinea pig model of cough induced by citric acid. Both Methylephedrine and pseudoephedrine demonstrated significant antitussive effects in this model. [] Further research using this and other animal models could provide valuable insights into the compound's therapeutic potential and safety profile.
Q10: What are the potential toxicities associated with Methylephedrine use?
A13: While generally considered safe at recommended doses, Methylephedrine, like other sympathomimetic amines, can cause adverse effects, particularly with prolonged or excessive use. A case report documented Methylephedrine-induced heart failure in a habitual user of pediatric cough syrup containing the drug. [] This highlights the potential for cardiac toxicity with chronic high-dose exposure.
Q11: What analytical methods are commonly used for Methylephedrine detection and quantification?
A14: A variety of analytical techniques have been employed for the analysis of Methylephedrine in different matrices:* High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying Methylephedrine, often coupled with various detection methods: * UV Detection: Utilized for quantifying Methylephedrine in pharmaceutical formulations like compound paracetamol and dextromethorphan syrup [], and Keliting. [, ] * Mass Spectrometry (MS/MS): Provides high sensitivity and selectivity, making it suitable for analyzing Methylephedrine and its metabolites in biological samples like urine. []* Capillary Electrophoresis (CE): Offers high separation efficiency and is often coupled with: * Electrochemiluminescence Detection (ECL): A sensitive detection method used for quantifying Methylephedrine and pseudoephedrine in human urine. [, ]* Gas Chromatography (GC): Coupled with nitrogen-phosphorus detection and mass spectrometry, GC is used for identifying and quantifying Methylephedrine in biological specimens. []
Q12: Are there established methods for analyzing Methylephedrine in complex matrices like herbal preparations?
A15: Yes, researchers have developed methods for simultaneously determining Methylephedrine and other ephedra alkaloids in traditional Chinese medicines and herbal preparations using techniques like HPLC and CE. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


